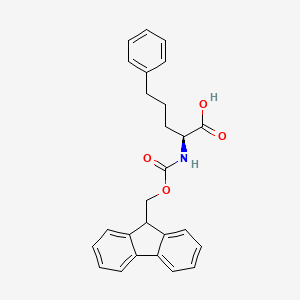

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid (FMPA) is an important compound that has been studied extensively in the field of organic chemistry. FMPA is a small molecule whose structure consists of a fluorenyl group, a methoxycarbonyl group, an amino group, and a phenylpentanoic acid group. FMPA has been used in a variety of research applications, including synthesis methods, scientific research applications, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

Solid Phase Synthesis

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid is used in the development of new linkers for solid phase synthesis. These linkers exhibit higher acid stability compared to standard trityl resins and enable the immobilization and subsequent cleavage of carboxylic acids and amines (Bleicher, Lutz, & Wuethrich, 2000).

Synthesis of β-Amino Acids

- The compound plays a significant role in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) β-amino acids, achieved through the Arndt-Eistert protocol with high yield and purity (Ellmerer-Müller, Brössner, Maslouh, & Takó, 1998).

Peptide Synthesis

- The compound is integral in preparing N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides, demonstrating a key role in peptide synthesis (Šebesta & Seebach, 2003).

Self-Assembled Structures

- It is utilized in studying the self-assembled structures formed by Fmoc-modified aliphatic uncharged single amino acids. This research contributes to the design of novel self-assembled architectures in material science and nanotechnology (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

Enzyme-Activated Surfactants

- The compound is also used in creating enzyme-activated surfactants for carbon nanotubes, facilitating homogeneous aqueous nanotube dispersions under physiological conditions (Cousins, Das, Sharma, Li, Mcnamara, Hillier, Kinloch, & Ulijn, 2009).

Controlled Morphological Changes

- It is involved in controlled morphological changes in self-assembled structures, specifically with Fmoc variants of threonine and serine. This demonstrates its potential in the development of materials with customized properties (Kshtriya, Koshti, & Gour, 2021).

Crystal Structure Analysis

- The compound is used in the synthesis of differentially protected azatryptophan derivatives, aiding in crystal structure analysis and the development of novel biomaterials (Nimje, Vytla, Kuppusamy, Velayuthaperumal, Jarugu, Reddy, Chikkananjaiah, Rampulla, Cavallaro, Li, Mathur, Gupta, & Roy, 2020).

Synthesis of Fluvoxamine

- Its derivatives are used in the synthesis of radioligands like fluvoxamine for positron emission tomography (PET), demonstrating its application in medical imaging (Matarrese, Soloviev, Todde, Magni, Colombo, Galli Kienle, & Fazio, 1997).

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-7,9-10,12-15,23-24H,8,11,16-17H2,(H,27,30)(H,28,29)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBKBGOHVBNXRB-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine](/img/structure/B1332785.png)

![1,3-Dioxolo[4,5-F]benzothiazol-6-amine](/img/structure/B1332806.png)